REACTION_CXSMILES
|
[Cl-].[Li+].[Br-].[I:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][Zn+].Cl[Si](C)(C)C.[CH3:18][C:19]([CH:21]=[CH2:22])=[O:20].S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl-].[NH4+]>O1CCCC1>[I:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][CH2:22][CH2:21][C:19](=[O:20])[CH3:18] |f:0.1,2.3,6.7.8,9.10|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
cuprous cyanide
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].IC1=C(C[Zn+])C=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
6.25 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
21 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen for 15 min at 21° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −73°
|
Type
|
CUSTOM
|
Details
|
to rise to −7° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled back to −68° C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for a further 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
added to the reaction over 25 min
|
Duration
|
25 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred in an acetone/cardice bath for 19 h
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
reaching −30° C.
|
Type
|
TEMPERATURE
|
Details
|
without cooling for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ether (2×200 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (200 ml) (a white solid
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in cyclohexane (200 ml)
|
Type
|
FILTRATION
|
Details
|
solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=C1)CCCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |